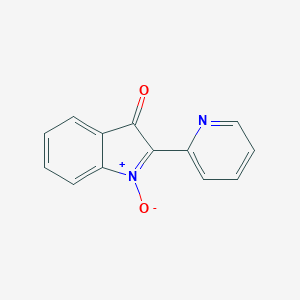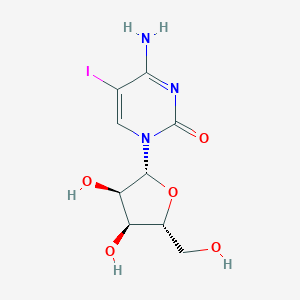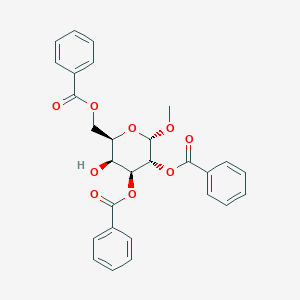
(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride" typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For example, Zheng Rui (2010) demonstrated the preparation of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Molecular Structure Analysis
The crystal and molecular structure of related compounds shows that the piperidine ring can adopt a chair conformation, with various intermolecular interactions, such as hydrogen bonds and π···π interactions, stabilizing the crystal structure. For instance, B. Revathi et al. (2015) found that the dihedral angles between the benzene ring and the two piperidine rings in their compound were significant, indicating a complex molecular geometry (B. Revathi et al., 2015).
Chemical Reactions and Properties
Compounds containing the "(4-Chlorophenyl)(piperidin-4-yl)methanone" moiety can undergo various chemical reactions, including Michael-type nucleophilic addition and reactions with sulfur- and oxygen-containing nucleophiles. These reactions are crucial for modifying the compound's structure and enhancing its biological or chemical properties. P. Pouzet et al. (1998) described a synthesis method that allows for the easy functionalization of 2-acyl-benzo[b]thiophene derivatives (P. Pouzet et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that derivatives of the six-membered heterocyclic base piperidine have proven to be successful pharmacophores .
Mode of Action
Piperidin-1-yl derivatives have shown vital importance in the field of neuropsychosis due to their potent biological activity . They can act as either central nervous system (CNS) depressants or stimuli, based on dosage levels .
Biochemical Pathways
Piperidin-1-yl derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The compound is soluble in methanol and water , which may influence its bioavailability.
Result of Action
Piperidin-1-yl derivatives have shown a wide range of biological activities, including anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Action Environment
The compound is stable under inert atmosphere and room temperature conditions .
properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYKOBTHSPKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380378 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55695-51-7 | |
| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)




![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)



![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
